
Ciclopirox-d11 |A-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled metabolite of Ciclopirox β-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Ciclopirox-d11 β-D-Glucuronide is C18H14D11NO8, and it has a molecular weight of 394.46 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ciclopirox-d11 β-D-Glucuronide is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ciclopirox β-D-Glucuronide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the parent compound, Ciclopirox β-D-Glucuronide .
Industrial Production Methods
The industrial production of Ciclopirox-d11 β-D-Glucuronide involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ciclopirox-d11 β-D-Glucuronide is widely used in scientific research, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Ciclopirox-d11 β-D-Glucuronide exerts its effects by interacting with specific molecular targets and pathways. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it useful for studying drug metabolism and pharmacokinetics. The compound’s mechanism of action involves binding to target proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ciclopirox β-D-Glucuronide: The non-deuterated form of the compound.
Ciclopirox: The parent compound without glucuronidation.
Ciclopirox olamine: A synthetic antifungal agent used in the treatment of superficial mycoses
Ciclopirox-d11 β-D-Glucuronide’s uniqueness lies in its stable isotope labeling, which provides valuable insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
Eigenschaften
Molekularformel |
C18H25NO8 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D |
InChI-Schlüssel |
RRBPTSPRUYTJLL-MYZFTKPNSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
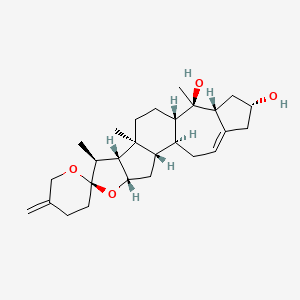

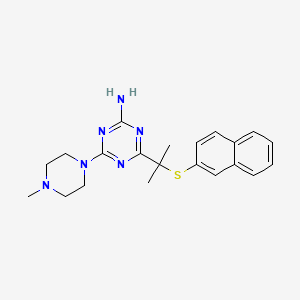
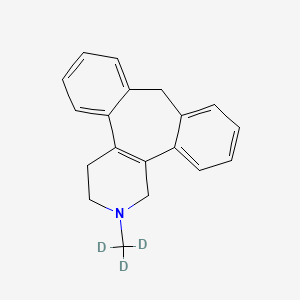
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
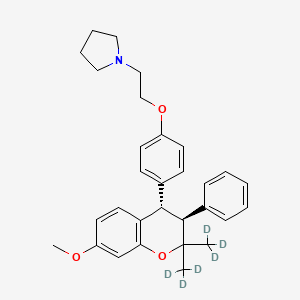
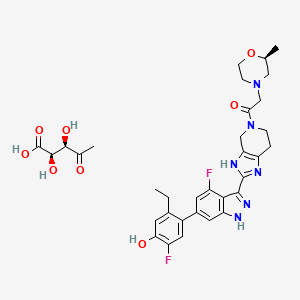
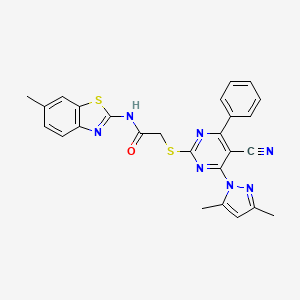
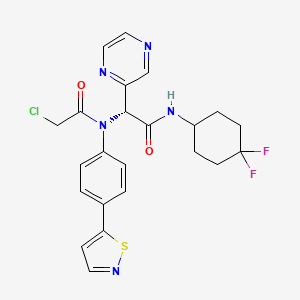
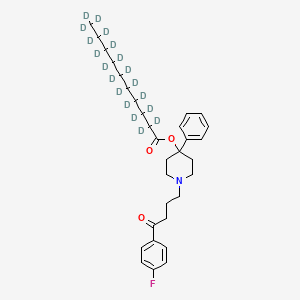
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
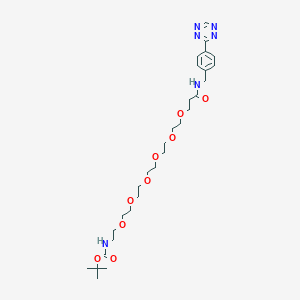
![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)
